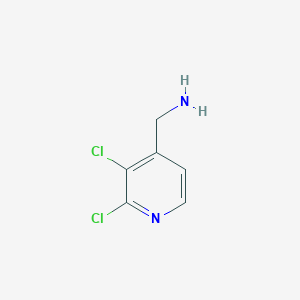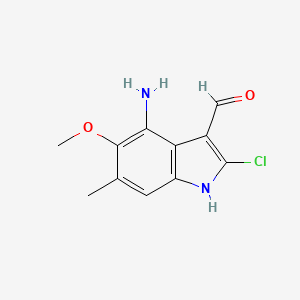
1-Propyl-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a propyl group attached to the nitrogen atom at position 1 and an amine group at position 5 of the indazole ring. Its unique structure makes it a valuable candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . These reactions typically occur in solvents like DMSO under an oxygen atmosphere, yielding good to excellent results.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and solvents such as DMSO ensures minimal byproduct formation and optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Propyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound of 1-Propyl-1H-indazol-5-amine, known for its broad range of biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
1-Phenyl-1H-indazole: A derivative with a phenyl group, used in medicinal chemistry for its pharmacological properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-propylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3 |
InChI-Schlüssel |
CLFUXOBKUHBHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)





![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)




![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)

